2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
Description
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-7-15(2)18(13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKNMEUAPGGTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation.
Amination and Carboxamide Formation: The amino and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- N-(2,5-dimethylphenyl)indolizine-1-carboxamide
- 3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine
Uniqueness
The unique combination of functional groups in 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide might confer distinct biological or chemical properties, making it a valuable compound for specific applications.
Biological Activity
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 394.86 g/mol
Structure
The structure of the compound features an indolizine core, which is crucial for its biological activity. The presence of the chlorobenzoyl and dimethylphenyl groups enhances its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways and cellular signaling. It is believed that the compound can modulate enzyme activity through binding, leading to altered cellular responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various carcinoma cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : The antitumor activity is often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage in cancer cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Antitumor Efficacy : A study evaluated the effects of related indolizine derivatives on MCF-7 breast cancer cells, revealing that these compounds could significantly reduce cell viability at concentrations above 100 nM .
- Mechanistic Study : Another investigation focused on the interaction of indolizine derivatives with cytochrome P450 enzymes, suggesting that these compounds could enhance or inhibit enzymatic activity depending on their structure .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High (IC50 < 100 nM in vitro) | Induction of apoptosis, ROS generation |
| Anti-inflammatory | Moderate | Inhibition of cytokines |
| Enzyme Modulation | Variable | Binding to cytochrome P450 enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
